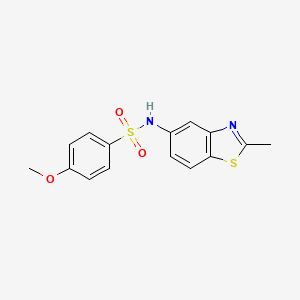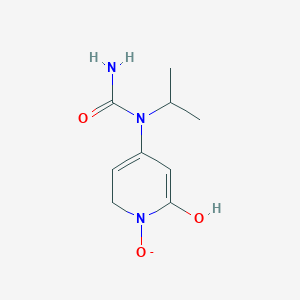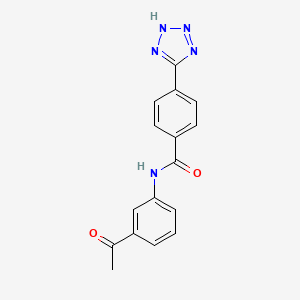![molecular formula C18H16N4O B12526823 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde CAS No. 652987-58-1](/img/structure/B12526823.png)
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a bis(pyridin-2-yl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-{Bis[(pyridin-2-yl)amino]methyl}benzoic acid.
Reduction: 4-{Bis[(pyridin-2-yl)amino]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. The compound’s pyridine rings can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- **4-((Pyridin-2-ylmethyl)amino)methyl)benzoic acid
- **Bis(pyridin-2-ylmethyl)amine
- **3,5-Bis(pyridin-2-yl)-1,2,4-triazolate
Uniqueness
4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
652987-58-1 |
|---|---|
Fórmula molecular |
C18H16N4O |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
4-[bis(pyridin-2-ylamino)methyl]benzaldehyde |
InChI |
InChI=1S/C18H16N4O/c23-13-14-7-9-15(10-8-14)18(21-16-5-1-3-11-19-16)22-17-6-2-4-12-20-17/h1-13,18H,(H,19,21)(H,20,22) |
Clave InChI |
ICMCHBDLNBJVHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)C=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


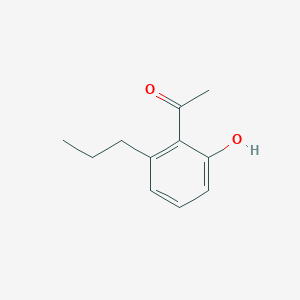
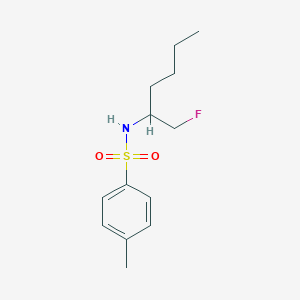
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B12526767.png)
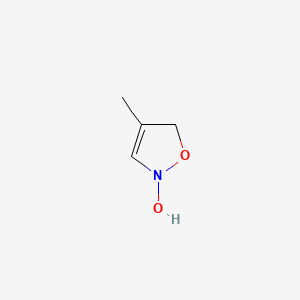
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
